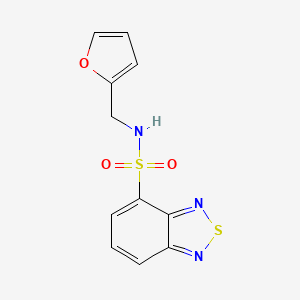

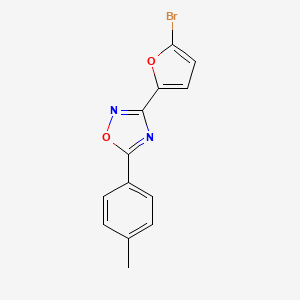

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H9N3O3S2 and its molecular weight is 295.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 295.00853350 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as Furosemide, is a potent loop diuretic that acts primarily on the kidneys . It is an anthranilic acid derivative .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This results in increased water loss from the body, which is beneficial in conditions such as congestive heart failure, liver failure, renal failure, and hypertension .

Biochemical Pathways

The biochemical pathways affected by Furosemide are primarily those involved in electrolyte reabsorption in the kidneys. By inhibiting this process, Furosemide disrupts the balance of electrolytes in the body, leading to increased excretion of water .

Pharmacokinetics

The pharmacokinetics of Furosemide have been studied in both healthy subjects and patients with renal insufficiency. On average, 70% of the oral Furosemide dose is absorbed . The drug is 97.6% bound to plasma albumins . The average serum clearance was 66 ml/min in the patients and 219 ml/min in the normal subjects, and the corresponding weight corrected clearances were 1.33 ml/min · kg and 2.96 ml/min · kg .

Result of Action

The primary result of Furosemide’s action is increased diuresis, or water loss from the body. This can help to reduce edema (swelling caused by excess fluid) in conditions such as congestive heart failure, liver cirrhosis, and renal disease .

Action Environment

The action of Furosemide can be influenced by various environmental factors. For example, the adenine-type cytokinins, kinetin [N-(2-furylmethyl)-3H-purin-6-amine] and 6-benzyladenine, are used in tissue culture technology . These substances can affect the stability and efficacy of Furosemide. Additionally, the diphenylurea-type cytokinins, thidiazuron, and forchlorfenuron are used as cotton defoliant and dropping of immature fruit in apple trees . These substances can also potentially interact with Furosemide, affecting its action.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c15-19(16,12-7-8-3-2-6-17-8)10-5-1-4-9-11(10)14-18-13-9/h1-6,12H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFUWGGOXQNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B5548396.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)

![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)

![7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione](/img/structure/B5548426.png)

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)